molecular formula C4H8ClNOS B577688 dl-homocysteine thiolactone-3,3,4,4-d4 hcl CAS No. 1219805-31-8

dl-homocysteine thiolactone-3,3,4,4-d4 hcl

Cat. No.: B577688
CAS No.: 1219805-31-8
M. Wt: 157.648
InChI Key: ZSEGSUBKDDEALH-PBCJVBLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dl-homocysteine thiolactone-3,3,4,4-d4 hcl is a cyclic amino acid derivative that exhibits root-growth inhibitory activity. It is a deuterated form of DL-Homocysteine Thiolactone Hydrochloride, which is used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dl-homocysteine thiolactone-3,3,4,4-d4 hcl involves the deuteration of DL-Homocysteine Thiolactone Hydrochloride. The process typically includes the following steps:

    Cyclization: Formation of the thiolactone ring structure.

    Hydrochloride Formation: Conversion to the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods often involve large-scale deuteration processes followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

dl-homocysteine thiolactone-3,3,4,4-d4 hcl undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiolactone ring.

    Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Scientific Research Applications

dl-homocysteine thiolactone-3,3,4,4-d4 hcl is used in various scientific research applications, including:

Mechanism of Action

dl-homocysteine thiolactone-3,3,4,4-d4 hcl exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

    DL-Homocysteine Thiolactone Hydrochloride: The non-deuterated form.

    L-Homocysteine Thiolactone Hydrochloride: The L-isomer of the compound.

    DL-N-Acetylhomocysteine Thiolactone: An acetylated derivative.

Uniqueness

dl-homocysteine thiolactone-3,3,4,4-d4 hcl is unique due to its deuterium content, which can provide insights into the effects of deuteration on chemical and biological properties. This makes it valuable for research in various fields .

Properties

IUPAC Name

3,4-dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D,3D;/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-LEUDZYMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1CSC(=O)C1([2H])N([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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